molecular formula C16H15NO3 B3251919 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 212578-39-7

4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B3251919
CAS No.: 212578-39-7
M. Wt: 269.29 g/mol
InChI Key: DDFHPFXSVBIAON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydro-1,4-benzoxazine derivatives involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .


Molecular Structure Analysis

The InChI code for “4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is 1S/C10H9NO4/c12-6-11-5-9 (10 (13)14)15-8-4-2-1-3-7 (8)11/h1-4,6,9H,5H2, (H,13,14) . This provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

The synthesis of 3,4-dihydro-1,4-benzoxazine derivatives involves a series of chemical reactions, including Lewis acid-catalyzed S N 2-type ring opening and Cu (I)-catalyzed intramolecular C-N cyclization .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    The synthesis of various 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, closely related to 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, involves the hydrolysis of corresponding esters prepared by condensation of salicylamide with different aldehydes and ketones (Fitton & Ward, 1971). Additionally, the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate can yield ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives (Mayer et al., 2001).

  • Catalysis and Reaction Analysis

    The reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine using carboxylic acids and phenols as catalysts has been studied, providing insight into the reaction mechanisms and potential applications in polymer chemistry (Dunkers & Ishida, 1999).

Applications in Medicinal Chemistry

  • Pharmacological Potential

    A benzoxazine derivative, closely related to the compound , was identified as a potent dual CysLT1 and CysLT2 antagonist, indicating potential applications in treating conditions related to cysteinyl leukotrienes (Itadani et al., 2014).

  • Antibacterial Activity

    Certain benzoxazine analogues have been synthesized and shown to possess antibacterial activity against various strains, suggesting potential therapeutic applications (Kadian et al., 2012).

Properties

IUPAC Name

4-benzyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(19)15-11-17(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)20-15/h1-9,15H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHPFXSVBIAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167857
Record name 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212578-39-7
Record name 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212578-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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